

A Technical Guide to the Natural Occurrence and Sources of Chromium Chloride

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Compound of Interest

Compound Name: Chromium chloride

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Abstract

This technical guide provides an in-depth exploration of the natural occurrence and sources of chromium, with a specific focus on **chromium chloride**. It clarifies that **chromium chloride** is not a naturally occurring mineral but is synthetically derived from chromium-bearing ores. The document details the geological contexts in which chromium is found, presents quantitative data on its prevalence, and offers detailed experimental protocols for the synthesis of **chromium chloride** from its primary ore, chromite. Furthermore, a key industrial application of chromium compounds, the catalytic trimerization of ethylene, is visualized to illustrate the logical workflow. This guide is intended to be a comprehensive resource for professionals in research, science, and drug development who require a thorough understanding of the origins and production of **chromium chloride**.

Natural Occurrence of Chromium

Chromium (Cr) is a naturally occurring element and is the 21st most abundant element in the Earth's crust, with an average concentration of approximately 100 parts per million (ppm). It is not found as a free metal in nature but exists in various minerals, with the most commercially significant being chromite.

Chromium Chloride does not occur naturally as a mineral. Instead, chromium is found in various oxidation states, primarily as trivalent chromium (Cr(III)) and, less commonly, as

hexavalent chromium (Cr(VI)) in specific geochemical environments. **Chromium chloride** (CrCl_3) is a synthetic compound produced through industrial and laboratory processes.

The natural sources of chromium are primarily geological, found within different rock types and subsequently distributed into soils and aquatic environments through weathering and erosion.

Geological Sources

The concentration of chromium varies significantly depending on the rock type. Ultramafic and mafic rocks, as well as their metamorphic derivatives like serpentinites, are the primary hosts for chromium-rich minerals.

- **Ultramafic and Mafic Rocks:** These igneous rocks are rich in magnesium and iron and are the primary source of chromite ore. Ultramafic rocks can contain chromium concentrations as high as 2,000 ppm.^[1]
- **Serpentine Soils:** These soils are formed from the weathering of ultramafic rocks and consequently have high concentrations of chromium, often exceeding 1,300 mg/kg and sometimes reaching up to 9,528 mg/kg.^{[2][3]}
- **Sedimentary Rocks:** The average chromium concentration in sedimentary rocks is considerably lower. For instance, shales have a median crustal concentration of about 90 ppm.^[4]

Environmental Distribution

Through natural processes, chromium from these geological sources is distributed in soils, sediments, and water systems.

- **Soils:** Background chromium concentrations in typical soils are much lower than in serpentine soils.
- **Seawater:** The concentration of dissolved chromium in seawater is very low, typically in the range of 0.1 to 0.5 $\mu\text{g/L}$.^[5] The speciation in seawater is complex, consisting of inorganic Cr(III), Cr(VI), and organic chromium species.^[5]

Quantitative Data on Chromium Occurrence

The following tables summarize the quantitative data on chromium concentrations in various natural sources.

Table 1: Chromium Concentration in Different Rock Types

Rock Type	Median/Average Chromium Concentration (ppm)
Ultramafic Rocks	~2,000[1]
Basaltic Rocks	~200[1]
Granitic Rocks	~20[1]
Average Crustal Abundance	~100-138[1]
Tijeras Greenstone (Metamorphic)	Median: 130[6]

Table 2: Chromium Concentration in Soils and Sediments

Soil/Sediment Type	Chromium Concentration Range (mg/kg)
Serpentine Soils	827 - 9,528[2]
Serpentine Soils (Moeche, Spain)	>1,300[3]
Stream Sediments (Papua New Guinea)	3 - 74,600 (median: 145)[7]

Table 3: Chromium Concentration in Aquatic Environments

Water Body	Chromium Concentration
Seawater	0.1 - 0.5 µg/L[5]
Surface Waters (Typical)	0.3 - 6 µg/L[5]
Drinking Water (Poland)	0.07 - 2 µg/L[5]
Drinking Water (USA)	0.1 - 35 µg/L[5]

Synthesis of Chromium Chloride: Experimental Protocols

Chromium chloride is primarily synthesized from chromite ore (FeCr_2O_4). The overall process involves the conversion of chromite to a soluble chromate or dichromate, which is then reduced to a chromium(III) compound and subsequently converted to **chromium chloride**. Both industrial and laboratory-scale methods exist.

Industrial Production of Chromium(III) Chloride from Chromite Ore

The industrial production of **chromium chloride** is a multi-step process that begins with the processing of chromite ore.

Step 1: Roasting of Chromite Ore The chromite ore is first finely ground and then roasted with sodium carbonate (soda ash) and a flux like calcium carbonate in the presence of air in a rotary kiln at high temperatures (around 1000-1200 °C). This process, known as oxidative alkaline roasting, converts the insoluble chromium(III) oxide in the chromite to soluble sodium chromate (Na_2CrO_4).

Step 2: Leaching and Conversion to Sodium Dichromate The roasted mass is then leached with hot water to dissolve the sodium chromate. The resulting solution is filtered to remove the insoluble iron oxide and other gangue materials. The alkaline sodium chromate solution is then acidified, typically with sulfuric acid, to convert it to sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$).

Step 3: Reduction of Sodium Dichromate The sodium dichromate solution is then reduced to a chromium(III) salt. This can be achieved using various reducing agents such as sulfur dioxide, carbon, or organic compounds like methanol in an acidic medium.

Step 4: Preparation of Chromium(III) Chloride Hexahydrate A common method involves the reduction of a sodium chromate solution in the presence of hydrochloric acid. The following protocol is adapted from patent literature.^[8]

- **Reaction Setup:** A reaction vessel is charged with a sodium chromate aqueous solution and a reducing agent.

- **Acid Addition:** While stirring and maintaining a temperature of 115-125 °C, hydrochloric acid is slowly added dropwise.
- **Reaction and Curing:** After the addition of hydrochloric acid, the reaction mixture is maintained at 110-140 °C for a set period, followed by a curing period at 80-100 °C.
- **Precipitation and Washing:** The solution is then added to an alkali solution to adjust the pH to 6.5-7.5, leading to the precipitation of an intermediate product. This precipitate is filtered and washed.
- **Final Reaction and Crystallization:** The washed intermediate is then reacted with hydrochloric acid. The resulting solution is evaporated to concentrate it, followed by crystallization at room temperature and centrifugal drying to obtain chromium(III) chloride hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$).

Laboratory Synthesis of Anhydrous Chromium(III) Chloride

Anhydrous chromium(III) chloride can be prepared in the laboratory from the hydrated form using a strong dehydrating agent like thionyl chloride.

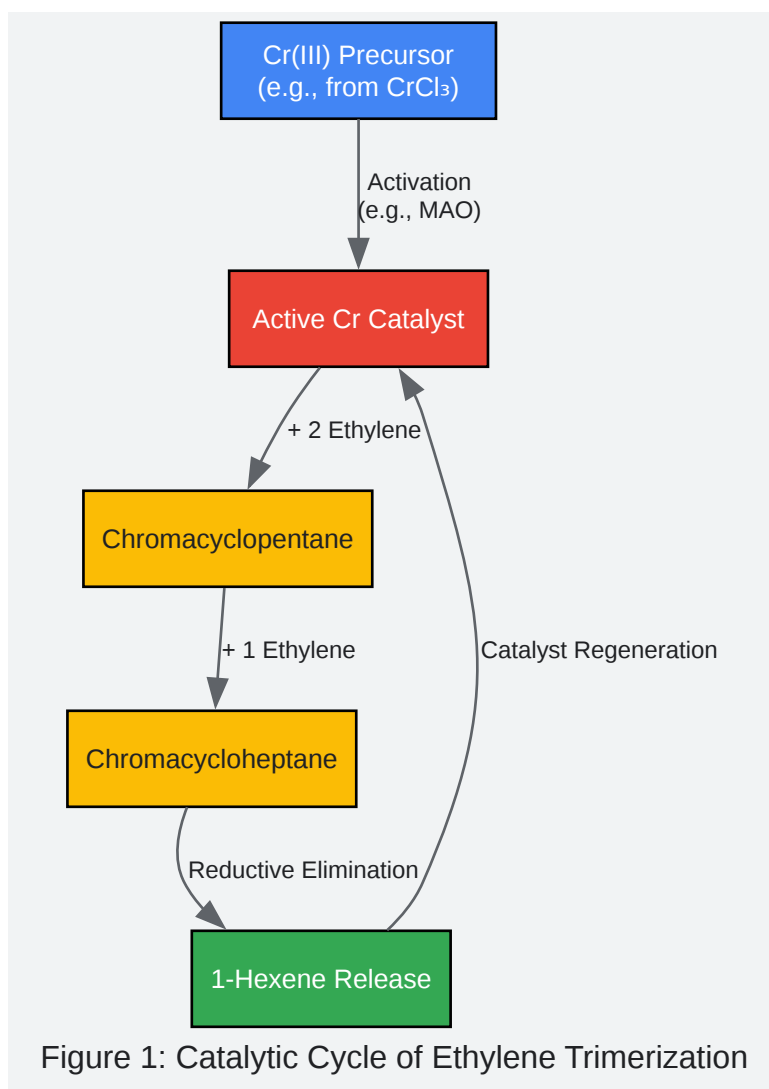
- **Apparatus:** A round-bottomed flask fitted with a reflux condenser and a drying tube to protect from atmospheric moisture.
- **Reagents:** Finely pulverized hydrated chromium(III) chloride ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$) and thionyl chloride (SOCl_2).
- **Procedure:**
 - Place 100 g of finely powdered hydrated chromium(III) chloride and 325 ml of thionyl chloride into the round-bottomed flask.[\[9\]](#)
 - Gently reflux the mixture on a water bath for approximately six hours. The reaction is complete when the evolution of hydrogen chloride gas ceases.[\[9\]](#) The color of the solid will change from green to violet.[\[9\]](#)
 - Distill off the excess thionyl chloride.

- Remove the remaining thionyl chloride by heating the flask on a water bath under a stream of dry air, and finally under reduced pressure.[\[9\]](#)
- Purification (Optional): The crude anhydrous **chromium chloride** can be purified by sublimation in a stream of dry chlorine gas at high temperatures (e.g., 950 °C) in a silica tube furnace.[\[9\]](#)

Key Applications and Visualized Workflow: Catalytic Ethylene Trimerization

Chromium compounds, often derived from **chromium chloride** precursors, are crucial catalysts in the chemical industry. A significant application is the selective trimerization of ethylene to 1-hexene, a valuable co-monomer in the production of polyethylene.

The catalytic cycle is a complex process involving the activation of a chromium(III) precursor with a co-catalyst, typically an organoaluminum compound like methylaluminoxane (MAO). The active chromium species then facilitates the coupling of three ethylene molecules through the formation of metallacyclic intermediates.[\[10\]](#)



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Figure 1: Catalytic Cycle of Ethylene Trimerization

Conclusion

While chromium is a naturally occurring element found predominantly in chromite ore within specific geological formations, **chromium chloride** itself is a product of chemical synthesis. This guide has provided a comprehensive overview of the natural abundance of chromium, detailed methodologies for the industrial and laboratory preparation of **chromium chloride**, and a visualized example of its application in industrial catalysis. This information serves as a foundational resource for professionals requiring a technical understanding of the provenance and synthesis of this important chemical compound.

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